Ethanesulfonic acid, butyl ester
Overview
Description
Ethanesulfonic acid, butyl ester: is an organic compound with the molecular formula C6H14O3S . It is a sulfonate ester derived from ethanesulfonic acid and butanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonic acid, butyl ester can be synthesized through the esterification of ethanesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, butyl ethanesulfonate is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of ethanesulfonic acid and butanol to a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote ester formation. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonic acid, butyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted ethanesulfonates can be formed.
Hydrolysis Products: Ethanesulfonic acid and butanol are the primary products of hydrolysis.
Scientific Research Applications
Ethanesulfonic acid, butyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of butyl ethanesulfonate involves its ability to act as an alkylating agent. The sulfonate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in modifying biomolecules and other substrates in chemical reactions .
Comparison with Similar Compounds
Ethyl methanesulfonate: Another sulfonate ester with similar alkylating properties.
Methyl ethanesulfonate: A smaller analog with comparable reactivity.
Uniqueness: Ethanesulfonic acid, butyl ester is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and overall chemical behavior compared to other sulfonate esters .
Properties
IUPAC Name |
butyl ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVIXLYXKKEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599329 | |
Record name | Butyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14245-63-7 | |
Record name | Butyl ethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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